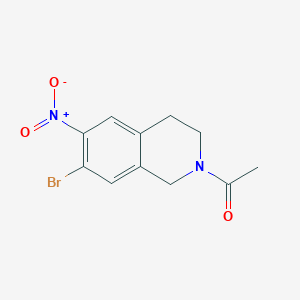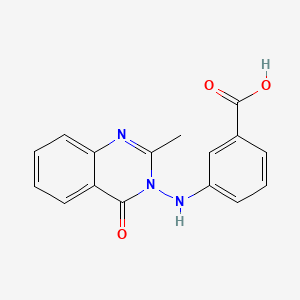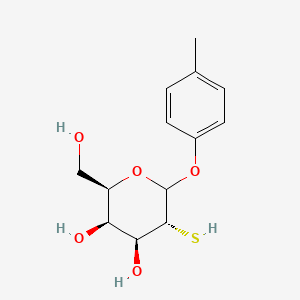![molecular formula C23H30N4O2 B11833392 ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)
ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:
Formation of the Octahydronaphthalene Core: The core structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution using sodium azide.
Amination and Benzylation: The amino group is introduced through reductive amination, followed by benzylation using benzyl chloride.
Esterification: The final step involves esterification with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azido group or the benzyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide for azido substitution.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: Carboxylic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-[(1-benzyl-4-piperidyl)amino]-2-cyanoacrylate: Similar in having a benzylamino group but differs in the core structure and functional groups.
Aza-crown Compounds: Similar in having azido and benzyl groups but differ in the macrocyclic structure.
Uniqueness
Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate is unique due to its combination of an octahydronaphthalene core with azido and benzylamino groups, providing a versatile scaffold for further functionalization and applications in various fields.
Propiedades
Fórmula molecular |
C23H30N4O2 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
ethyl (4aR,7S)-7-[2-azidoprop-2-enyl(benzyl)amino]-2,3,4,5,6,7-hexahydro-1H-naphthalene-4a-carboxylate |
InChI |
InChI=1S/C23H30N4O2/c1-3-29-22(28)23-13-8-7-11-20(23)15-21(12-14-23)27(16-18(2)25-26-24)17-19-9-5-4-6-10-19/h4-6,9-10,15,21H,2-3,7-8,11-14,16-17H2,1H3/t21-,23+/m0/s1 |
Clave InChI |
CRDQANBYPBJQOJ-JTHBVZDNSA-N |
SMILES isomérico |
CCOC(=O)[C@@]12CCCCC1=C[C@H](CC2)N(CC3=CC=CC=C3)CC(=C)N=[N+]=[N-] |
SMILES canónico |
CCOC(=O)C12CCCCC1=CC(CC2)N(CC3=CC=CC=C3)CC(=C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)

![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)








![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)
![Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11833388.png)
